1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene

Description

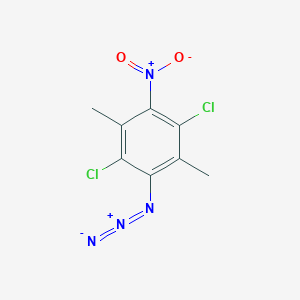

1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H6Cl2N4O2. Its structure consists of a benzene ring substituted with azido, dichloro, dimethyl, and nitro groups . The compound’s pale yellow appearance reflects its aromatic nature, which arises from the delocalization of pi electrons across the benzene ring.

Properties

CAS No. |

120455-49-4 |

|---|---|

Molecular Formula |

C8H6Cl2N4O2 |

Molecular Weight |

261.06 g/mol |

IUPAC Name |

1-azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-3-6(10)8(14(15)16)4(2)5(9)7(3)12-13-11/h1-2H3 |

InChI Key |

BXWTXSHFOPSALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])C)Cl)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene involves electrophilic aromatic substitution reactions. Specifically, it can be prepared by introducing the azido group (N3) onto a dichlorobenzene precursor. The following steps outline a typical synthetic route:

Bromination: Start with 1,2-dichloro-4-nitrobenzene (a related compound) and brominate it using bromine as the electrophile. This forms the intermediate 1-bromo-2,5-dichloro-3,6-dimethyl-4-nitrobenzene.

Azidation: React the brominated intermediate with sodium azide (NaN) to replace the bromine with an azido group, yielding this compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene undergoes various reactions due to its functional groups:

Electrophilic Aromatic Substitution: The azido group allows for further substitution reactions. Common reagents include halogens, nitric acid, and sulfuric acid.

Reduction: The nitro group can be reduced to an amino group (NH).

Substitution: The dichloro groups can be replaced by other functional groups.

Major products formed from these reactions include derivatives with different substituents on the benzene ring.

Scientific Research Applications

1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene finds applications in:

Chemical Research: As a precursor for synthesizing other compounds.

Biological Studies: It can be used as a probe or labeling agent.

Medicine: Its derivatives may have pharmacological properties.

Industry: For manufacturing specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

1-Azido-2,5-dichloro-3,6-dimethyl-4-nitrobenzene is unique due to its combination of functional groups. Similar compounds include other nitrobenzenes, but their specific substitutions differ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.